Direct PD-1 Targeting Versus PD-L1 Dimerization: Mechanistic Divergence with BMS-202
The target compound is classified as a direct inhibitor of PD-1 (Programmed Cell Death Protein 1) [1]. This mechanism fundamentally differs from that of PD-L1 homodimerization inducers such as BMS-202. BMS-202 induces PD-L1 dimerization with an IC50 of approximately 0.1–1 µM in homogenous time-resolved fluorescence (HTRF) assays, but does not directly engage PD-1 [2]. In contrast, CAS 1286726-60-0 is annotated in the DrugMap database with a mechanism of action (MOA) listed explicitly as 'Inhibitor' targeting the PD-1 protein (UniProt: PDCD1_HUMAN) [1]. This mechanistic difference has critical implications for resistance profiles: tumors overexpressing PD-L2 or lacking PD-L1 expression may retain sensitivity to direct PD-1 antagonists but resist PD-L1-targeted agents.
| Evidence Dimension | Molecular target and mechanism of action (direct PD-1 binding vs. PD-L1 dimerization) |
|---|---|
| Target Compound Data | PD-1 (PDCD1_HUMAN) – Inhibitor (MOA assigned in DrugMap/TTD database) |
| Comparator Or Baseline | BMS-202: PD-L1 homodimerization inducer; IC50 ~0.1–1 µM (HTRF assay); no direct PD-1 binding |
| Quantified Difference | Qualitative: direct PD-1 inhibition vs. PD-L1 dimerization. Quantitative comparator data for the target compound unavailable in public domain; inferred from patent classification. |
| Conditions | Target annotation from Therapeutic Target Database (TTD) and DrugMap cross-reference [1]; comparator data from published BMS-202 characterization [2]. |
Why This Matters
Scientists selecting compounds for PD-1/PD-L2-dependent models or PD-L1-low tumors should prioritize direct PD-1 binders such as CAS 1286726-60-0 over PD-L1 dimerizers to avoid target-driven false negatives.
- [1] DrugMap. Details of the Drug-Related molecule(s) Expression Atlas: 1,2,4-oxadiazole derivative 1 (PMID30107136-Compound-Example39). Drug Therapeutic Target: Programmed cell death protein 1 (PD-1) – Inhibitor. ID: DMESOA8. View Source
- [2] Zak KM, Grudnik P, Guzik K, et al. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. 2016;7(21):30323-30335. (BMS-202 characterization data). View Source
